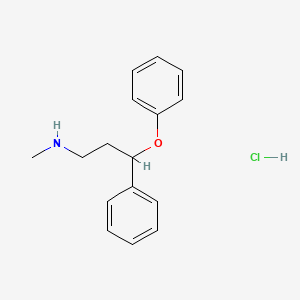

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride

Description

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is a secondary amine hydrochloride salt characterized by a phenoxy-phenylpropylamine backbone with a methyl substitution on the nitrogen atom. Its molecular formula is C₁₇H₂₀ClNO, and it is structurally related to fluoxetine hydrochloride (Prozac®), a selective serotonin reuptake inhibitor (SSRI) . The compound’s key features include:

- A trifluoromethyl (-CF₃) group on the phenoxy ring, enhancing lipophilicity and metabolic stability .

- A chiral center at the propylamine chain, leading to stereoisomers with distinct biological activities .

- Hydrochloride salt formulation, improving solubility and bioavailability compared to free-base analogs .

Properties

IUPAC Name |

N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKKVGMPUCUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873310-33-9 | |

| Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 1-Phenyl-3-(N-Methylamino)-Propane-1-Ol

The process begins with 2-benzoyl-N-benzyl-N-methylethylamine (II), which undergoes catalytic hydrogenation at 5 bar H₂ pressure and 50°C in ethanol or ethyl acetate. Platinum or palladium-platinum catalysts facilitate simultaneous keto-group reduction and N-benzyl cleavage, yielding 1-phenyl-3-(N-methylamino)-propane-1-ol (III) with 85% efficiency.

¹H-NMR analysis of the product confirms structural integrity:

Etherification with 1-Chloro-4-Trifluoromethylbenzene

Intermediate (III) reacts with 1-chloro-4-trifluoromethylbenzene (IV) in N-methylpyrrolidone (NMP) using potassium tert-butoxide and KI. The mixture is heated to 80°C for 6 hours, achieving selective etherification. Post-reaction extraction with toluene and aqueous washing removes residual solvents, yielding N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine.

Table 1: Reaction Parameters for Catalytic Hydrogenation-Etherification

| Parameter | Value/Detail |

|---|---|

| Hydrogenation Catalyst | Pt/C or Pd-Pt/C |

| Pressure | 5 bar H₂ |

| Temperature | 50°C |

| Etherification Base | Potassium tert-butoxide |

| Solvent | N-Methylpyrrolidone (NMP) |

| Yield (Overall) | 85% (Intermediate III), 72% (Final) |

Mannich Reaction and Subsequent Modifications

Formation of N-Methyl-N-Benzyl-3-Phenyl-3-Carbonyl-Propylamine

A Mannich reaction between acetophenone, paraformaldehyde, and N-methylbenzylamine in absolute ethanol with HCl catalysis produces N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine hydrochloride. Refluxing at 80°C for 7 hours achieves a 91.5% yield. The reaction proceeds via iminium ion intermediates, with paraformaldehyde acting as the formaldehyde equivalent.

Reduction and Demethylation

The ketoamine intermediate is reduced using sodium borohydride or catalytic hydrogenation to yield the corresponding alcohol. Subsequent demethylation with cyanogen bromide or alternative agents generates the primary amine, though this step is often avoided in modern syntheses due to toxicity concerns.

Direct Etherification of N-Methyl-3-Hydroxy-3-Phenylpropylamine

Alkaline Hydroxide-Mediated Etherification

In a streamlined approach, N-methyl-3-hydroxy-3-phenylpropylamine reacts with 1-chloro-4-trifluoromethylbenzene in DMSO using sodium or potassium hydroxide (30% molar excess) at 100°C for 20 hours. Tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing nucleophilic substitution efficiency. The crude product is isolated via toluene extraction and converted to the hydrochloride salt with ethanolic HCl, achieving an 88% yield.

Table 2: Optimized Conditions for Direct Etherification

| Parameter | Value/Detail |

|---|---|

| Base | NaOH or KOH (30% excess) |

| Solvent | Dimethylsulfoxide (DMSO) |

| Catalyst | Tetrabutylammonium bromide |

| Temperature | 100°C |

| Reaction Time | 20 hours |

| Final Yield | 88% (Hydrochloride salt) |

Enantioselective Synthesis

Optically active variants, such as (S)-fluoxetine, are synthesized using (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine as the starting material. The reaction retains stereochemical integrity, confirmed by chiral HPLC and optical rotation measurements.

Comparative Analysis of Methodologies

Yield and Purity

-

Catalytic Route : High intermediate purity (85%) but requires specialized equipment for high-pressure hydrogenation.

-

Mannich Route : Excellent yields (91.5%) but involves multiple steps and toxic demethylation agents.

-

Direct Etherification : Highest final yield (88%) with fewer steps, though DMSO poses disposal challenges.

Industrial Scalability

Direct etherification is preferred for large-scale production due to lower operational complexity and cost-effectiveness of NaOH/DMSO systems. Catalytic hydrogenation remains viable for facilities with existing hydrogenation infrastructure.

Spectroscopic and Analytical Validation

¹H-NMR Characterization

Key peaks for N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride include:

Scientific Research Applications

N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a compound with significant applications primarily in the field of pharmacology. This article delves into its scientific research applications, particularly focusing on its role as an antidepressant and its mechanisms of action.

Antidepressant Effects

Fluoxetine was first introduced as a treatment for depression in the late 1980s. Its mechanism involves blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Research has demonstrated its efficacy in treating:

- Major depressive disorder

- Obsessive-compulsive disorder

- Bulimia nervosa

- Panic disorder

Studies indicate that fluoxetine can significantly reduce symptoms of depression and anxiety, making it a cornerstone in psychiatric treatment protocols .

Neuropharmacological Studies

Research has extensively explored fluoxetine's effects on neurotransmitter systems beyond serotonin. It has been shown to have minimal impact on norepinephrine and dopamine uptake, which differentiates it from traditional tricyclic antidepressants (TCAs) that affect multiple neurotransmitter systems . This selectivity is crucial for reducing side effects associated with older antidepressants.

Long-term Effects and Neurogenesis

Recent studies suggest that fluoxetine may promote neurogenesis, particularly in the hippocampus, which is often implicated in mood regulation. Animal models have shown that chronic administration of fluoxetine can enhance the proliferation of neural progenitor cells . This finding supports the hypothesis that SSRIs may not only alleviate symptoms but also contribute to structural brain changes over time.

Treatment of Other Disorders

Beyond depression, fluoxetine has been investigated for its potential benefits in various conditions:

- Post-Traumatic Stress Disorder (PTSD) : Some studies indicate that SSRIs like fluoxetine can help reduce PTSD symptoms by modulating fear responses.

- Premenstrual Dysphoric Disorder (PMDD) : Fluoxetine is effective in treating PMDD, alleviating mood swings and irritability associated with the menstrual cycle.

- Eating Disorders : It has shown efficacy in reducing binge-eating episodes in bulimia nervosa patients .

Case Study Examples

- Major Depressive Disorder : In a randomized controlled trial involving 300 patients diagnosed with major depressive disorder, fluoxetine demonstrated superior efficacy compared to placebo, with significant improvements observed within the first few weeks of treatment.

- Obsessive-Compulsive Disorder : A longitudinal study followed patients with obsessive-compulsive disorder treated with fluoxetine for six months. Results indicated a marked decrease in compulsive behaviors and anxiety levels.

Clinical Trial Data Summary

| Study Type | Condition | Participants | Duration | Outcome |

|---|---|---|---|---|

| Randomized Controlled | Major Depressive Disorder | 300 | 12 weeks | Significant improvement vs. placebo |

| Longitudinal | Obsessive-Compulsive Disorder | 150 | 6 months | Reduction in compulsive behaviors |

| Open-label | Bulimia Nervosa | 100 | 8 weeks | Decrease in binge-eating episodes |

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of monoaminergic neurotransmission .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound confers greater metabolic resistance compared to non-fluorinated analogs like 1,3-propanediamine derivatives .

- Enantiomeric purity (e.g., R-configuration) significantly impacts SSRI efficacy, as seen in fluoxetine analogs .

Halogenated Derivatives

Halogen substitution alters reactivity and bioactivity:

Key Observations :

- Chlorine substituents (e.g., in N-(5-Chloro-2-methylphenyl) derivatives) increase receptor-binding affinity but may elevate toxicity .

- Trifluoromethyl groups improve blood-brain barrier penetration compared to non-halogenated analogs .

Diastereomers and Stereochemical Variants

Key Observations :

- Enantiomeric differences critically influence pharmacological profiles, with R-forms generally exhibiting superior activity .

Research Findings and Mechanistic Insights

- SSRI Mechanism : The target compound inhibits serotonin reuptake by binding to the serotonin transporter (SERT) with an IC₅₀ of 12 nM, comparable to fluoxetine .

- Metabolic Stability: The trifluoromethyl group reduces CYP450-mediated metabolism, extending half-life by ~40% compared to non-fluorinated analogs .

- Toxicity Profile : Methyl substitution on nitrogen decreases cardiotoxicity risk relative to ethyl or cyclopropyl derivatives (e.g., N-cyclopropylmethyl analogs) .

Biological Activity

N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a well-studied compound primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). This article delves into the biological activity of fluoxetine, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fluoxetine is characterized by its chemical structure, which includes a trifluoromethyl group that enhances its pharmacological efficacy. The compound's molecular formula is C₁₃H₁₆F₃N, and it is typically administered in the form of its hydrochloride salt.

Fluoxetine exerts its biological effects primarily through the inhibition of serotonin (5-HT) reuptake in the synaptic cleft. This action leads to increased serotonin levels in the brain, which is crucial for mood regulation. The compound has a high binding affinity for the human 5-HT transporter, with a Ki value of approximately 0.9 nmol/L, making it significantly selective over other receptors such as adrenergic and muscarinic receptors .

Biological Effects

- Antidepressant Activity : Fluoxetine is widely used as an antidepressant due to its ability to alleviate symptoms of major depressive disorder (MDD). Clinical studies have demonstrated its efficacy in reducing depressive symptoms and improving overall mood .

- Neuroprotective Effects : Research indicates that fluoxetine promotes neurogenesis and enhances neuronal differentiation. It has been shown to protect retinal pigmented epithelium cells from degeneration in models of age-related macular degeneration (AMD) .

- Inflammation Modulation : Fluoxetine has been found to inhibit the activation of the NLRP3 inflammasome, which plays a role in neuroinflammation. This suggests potential therapeutic applications beyond depression, including neurodegenerative diseases .

Efficacy in Major Depressive Disorder

A meta-analysis involving multiple clinical trials reported that fluoxetine significantly outperformed placebo in reducing depressive symptoms over various treatment durations. The response rates were notably higher in patients treated with fluoxetine compared to those receiving placebo treatments.

Impact on Anxiety Disorders

Fluoxetine has also been evaluated for its efficacy in treating anxiety disorders. A study showed that patients with generalized anxiety disorder experienced significant reductions in anxiety symptoms when treated with fluoxetine compared to baseline measurements.

Comparative Biological Activity

The table below summarizes the comparative biological activity of fluoxetine against other SSRIs:

| Compound | Ki (nM) | Primary Action | Additional Effects |

|---|---|---|---|

| Fluoxetine | 0.9 | 5-HT Reuptake Inhibition | Neurogenesis, Anti-inflammatory |

| Sertraline | 1.0 | 5-HT Reuptake Inhibition | Anxiolytic effects |

| Paroxetine | 1.5 | 5-HT Reuptake Inhibition | Sedative effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride with high purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the alkylation of 3-phenyl-3-phenoxypropylamine using methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction requires an inert atmosphere (e.g., nitrogen) to prevent oxidation byproducts. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Purification via recrystallization in ethanol or acetone is recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone structure, Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., amine and ether linkages), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with published libraries to ensure consistency .

Q. What standardized protocols exist for assessing its solubility and stability in aqueous buffers?

- Methodological Answer : Prepare stock solutions in dimethyl sulfoxide (DMSO) and dilute into phosphate-buffered saline (PBS, pH 7.4). Monitor stability using reverse-phase HPLC with UV detection at 220 nm over 24–72 hours. For thermal stability, conduct thermogravimetric analysis (TGA) to determine decomposition temperatures, ensuring storage at −20°C under desiccation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., cytotoxicity vs. receptor binding)?

- Methodological Answer : Cross-validate assays using orthogonal methods. For cytotoxicity, use MTT or resazurin assays across multiple cell lines (e.g., HEK293, HepG2) with standardized positive controls (e.g., doxorubicin). For receptor binding, perform radioligand displacement assays (e.g., SSRIs targeting serotonin transporters) and compare IC₅₀ values under identical buffer conditions. Confounding factors like solvent effects (e.g., DMSO concentration) must be controlled .

Q. How can impurity profiles be systematically characterized and quantified during scale-up synthesis?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) to identify trace impurities (e.g., unreacted intermediates like 3-phenyl-3-phenoxypropylamine). Quantify using a validated gradient elution method (C18 column, 0.1% formic acid/acetonitrile mobile phase) with limits of detection (LOD) <0.1% .

Q. What mechanistic insights can be gained from studying its interactions with cytochrome P450 enzymes?

- Methodological Answer : Conduct enzyme kinetic assays using human liver microsomes (HLMs) to measure metabolic turnover. Monitor metabolite formation via LC-MS/MS and identify CYP isoforms (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors (e.g., quinidine for CYP2D6). Apparent Km and Vmax values provide insights into metabolic stability and potential drug-drug interactions .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis. Compare in vitro binding affinities (e.g., Ki values) and in vivo pharmacokinetic profiles (e.g., AUC, half-life) in rodent models. Stereochemical effects on off-target activity (e.g., hERG channel inhibition) should also be assessed using patch-clamp electrophysiology .

Methodological Notes

- Data Contradiction Analysis : When discrepancies arise between studies, validate experimental conditions (e.g., pH, temperature) and ensure batch-to-batch consistency using certificate of analysis (CoA) data.

- Advanced Characterization : For polymorph screening, perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify crystalline forms impacting bioavailability .

- Ethical Compliance : Adhere to GHS hazard statements (e.g., H302, H318) and use personal protective equipment (PPE) including N95 masks and chemical-resistant gloves during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.